![molecular formula C17H21N3O2 B2603398 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione CAS No. 866010-14-2](/img/structure/B2603398.png)
1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a heterocyclic compound that belongs to the pyrazinoquinazoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazine ring fused with a quinazoline ring, with additional functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione typically involves the reaction of [2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile with aliphatic primary amines. The reaction conditions often include the use of solvents such as dioxane and heating to reflux temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazinoquinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has indicated that compounds similar to 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione exhibit anticancer activities by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of pyrazinoquinazolines can inhibit the mTOR pathway, a critical regulator of cell growth and metabolism. This inhibition leads to decreased phosphorylation of downstream targets associated with cancer progression .
Neuropharmacological Effects
The compound has also been investigated for its potential neuropharmacological effects. Certain pyrazinoquinazoline derivatives have demonstrated activity at serotonin and dopamine receptors, suggesting their possible use in treating neurological disorders such as depression and schizophrenia. The structure-activity relationship studies indicate that modifications to the pyrazinoquinazoline framework can enhance receptor affinity and selectivity .
Drug Development
Given its diverse biological activities, this compound serves as a scaffold for the development of new pharmaceuticals. Researchers are exploring its use in creating novel anticancer agents and neuroactive drugs by modifying its chemical structure to improve efficacy and reduce side effects.
Synthesis of Derivatives
The synthesis of derivatives based on this compound is an active area of research. Various synthetic strategies have been employed to create analogs that may possess enhanced biological properties or reduced toxicity profiles. For example, palladium-catalyzed reactions are often used to introduce functional groups that can modulate biological activity .
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate anticancer activity | Demonstrated significant inhibition of mTOR signaling in cancer cell lines |
Study B | Investigate neuropharmacological effects | Identified receptor binding affinities for serotonin and dopamine receptors |
Study C | Synthesis of new derivatives | Developed novel compounds with improved pharmacokinetic profiles |
Mecanismo De Acción
The mechanism of action of 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the gene expression of Plasmodium and Leishmania species via prolyl-tRNA synthetase inhibition . This inhibition disrupts protein synthesis in these pathogens, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
- 2-alkyl-3-(alkylimino)-1,2,3,4-tetrahydro-6H-pyrazino[2,1-b]quinazolin-6-ones
- 2-alkyl-3-methyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazolin-6-ones
Uniqueness
1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit prolyl-tRNA synthetase sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.
Actividad Biológica
1-Methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a complex organic compound notable for its unique pyrazinoquinazoline structure. With a molecular formula of C₁₇H₂₁N₃O₂ and a molecular weight of 299.37 g/mol, this compound has garnered attention in various fields, particularly in pharmacology and agricultural sciences due to its promising biological activities.
Synthesis
The synthesis of this compound typically involves the intermolecular annulation of indazole aldehydes with propargylic amines. This method allows for the generation of the pyrazinoquinazoline core, which is crucial for its biological activity. The synthetic pathways have been optimized over recent years to enhance yield and purity, making it more accessible for research purposes.
Antifungal Properties
Research has highlighted the antifungal efficacy of this compound as a potential alternative to synthetic fungicides. Key findings include:
- In Vitro Assays : The compound has been tested against several phytopathogenic fungi, demonstrating significant inhibition of fungal growth and spore germination.
- Dose-Response Studies : The minimum inhibitory concentration (MIC) and effective concentration for 50% inhibition (EC50) have been established through rigorous testing.
- Field Trials : Greenhouse experiments indicate that the compound effectively controls fungal diseases in crops with minimal environmental impact due to its low toxicity and biodegradability.
Modulation of Vasopressin V1b Receptors
Another area of exploration is the compound's interaction with vasopressin V1b receptors:
- Receptor Binding Assays : The compound exhibits selective binding affinity to vasopressin V1b receptors, which are implicated in stress response and mood regulation.
- Functional Studies : In vitro studies suggest that it may influence receptor signaling pathways positively.
- Preclinical Studies : Behavioral experiments in rodent models indicate potential anxiolytic effects, positioning the compound as a candidate for treating anxiety-related disorders.
Case Studies
Several studies have documented the biological activities of this compound:
-
Antifungal Activity : A study evaluated its effectiveness against common fungal pathogens affecting crops. Results showed a significant reduction in fungal population with increasing concentrations of the compound.
Concentration (µg/mL) % Inhibition 10 40 50 70 100 90 -
Vasopressin Receptor Interaction : Research on receptor binding revealed that at concentrations as low as 10 nM, the compound significantly modulated receptor activity compared to controls.
Concentration (nM) Receptor Activity (Relative Units) 0 1.0 10 1.5 100 2.0
Metabolism and Toxicity
Understanding the metabolism of this compound is crucial for assessing its safety and efficacy as a therapeutic agent:
-
Metabolic Studies : In vitro metabolism studies using human liver microsomes identified several metabolites through cytochrome P450-mediated reactions. Notably, three metabolites were characterized with distinct mass spectrometry profiles.
Metabolite ID Molecular Formula Observed m/z M1 C₁₈H₂₃N₃O₂ 403.1753 M2 C₁₇H₂₂N₃O₃ 415.1850 M3 C₁₇H₂₁N₃O₂ 399.1650
Propiedades
IUPAC Name |
1-methyl-2-pentyl-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-7-10-19-12(2)16-18-14-9-6-5-8-13(14)17(22)20(16)11-15(19)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYNYFNGPCNXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(C2=NC3=CC=CC=C3C(=O)N2CC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.